Cas no 2253632-52-7 (2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one)
2253632-52-7 structure
Product Name:2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one
Numéro CAS:2253632-52-7
Le MF:C10H15NO
Mégawatts:165.232202768326
CID:5412839
PubChem ID:137935214
Update Time:2025-06-26
2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- Z3417107628
- 1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one
- 1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one
- EN300-6504719
- 2253632-52-7
- 2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one
-
- Piscine à noyau: 1S/C10H15NO/c12-10-9-6-4-2-1-3-5-8(9)7-11-10/h1-7H2,(H,11,12)
- La clé Inchi: UWNGXNSWEPIFSD-UHFFFAOYSA-N
- Sourire: N1CC2CCCCCCC=2C1=O
Propriétés calculées
- Qualité précise: 165.115364102g/mol
- Masse isotopique unique: 165.115364102g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 230
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 29.1Ų
2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6504719-0.05g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.05g |
$252.0 | 2023-07-10 | |
| Enamine | EN300-6504719-0.1g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.1g |
$376.0 | 2023-07-10 | |
| Enamine | EN300-6504719-0.25g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.25g |
$538.0 | 2023-07-10 | |
| Enamine | EN300-6504719-0.5g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 0.5g |
$847.0 | 2023-07-10 | |
| Enamine | EN300-6504719-1.0g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 1.0g |
$1086.0 | 2023-07-10 | |
| Enamine | EN300-6504719-2.5g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 2.5g |
$2127.0 | 2023-07-10 | |
| Enamine | EN300-6504719-5.0g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 5.0g |
$3147.0 | 2023-07-10 | |
| Enamine | EN300-6504719-10.0g |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 10.0g |
$4667.0 | 2023-07-10 | |
| Aaron | AR028OI1-50mg |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 50mg |
$372.00 | 2025-02-16 | |
| Aaron | AR028OI1-100mg |
1H,2H,3H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrrol-1-one |
2253632-52-7 | 95% | 100mg |
$542.00 | 2025-02-16 |
2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one Littérature connexe
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
2253632-52-7 (2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot